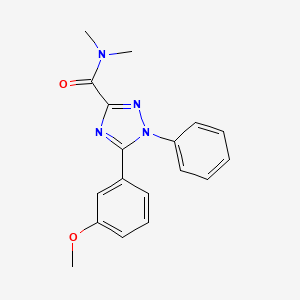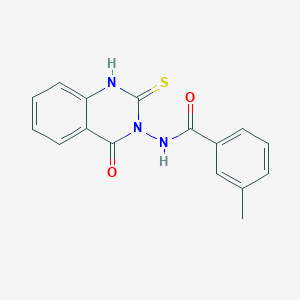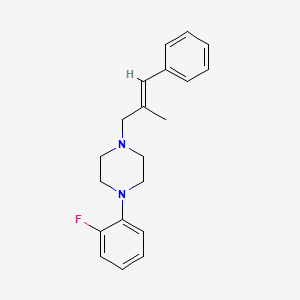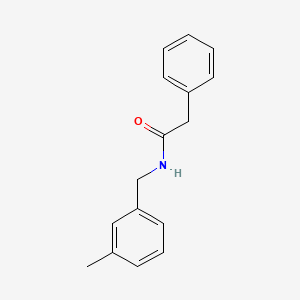
1-(5-methyl-2-furyl)-3-(2-naphthylamino)-1-propanone
説明
The compound belongs to a class of organic compounds known for their intricate molecular architecture and potential for diverse chemical reactivity. Its synthesis and properties are of interest in the context of organic chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to "1-(5-methyl-2-furyl)-3-(2-naphthylamino)-1-propanone" involves several key steps, including cyclisation and oxidation reactions. For instance, cyclisation of arylamidrazone derivatives has been demonstrated to produce structurally complex molecules with significant chemical interest (Abdel-Jalil et al., 2015). Another example includes the annulation reactions of lithiated cyanophthalides with substituted 2-furfuralacetones, leading to the formation of naphthohydroquinones (Nomura et al., 1986).
Molecular Structure Analysis
The molecular structure of related compounds features significant intramolecular hydrogen bonding and π–π interactions, contributing to their chemical stability and reactivity. For example, the structure of "3-Hydroxy-N′-[(Z)-(5-methyl-2-furyl)methylidene]naphthalene-2-carbohydrazide" showcases intramolecular hydrogen bonds and distinct orientations of the furan and naphthalene rings (Shafiq et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted by their ability to undergo various electrophilic substitution reactions. For instance, 2-(2-Furyl)-1H-naphto[2,3-d]imidazole demonstrated specific reactivity towards nitration, bromination, and other electrophilic reactions, predominantly affecting the naphthalene scaffold (Elchaninov & Elchaninov, 2014).
科学的研究の応用
Synthesis and Characterization
- The compound 1-(5-methyl-2-furyl)-3-(2-naphthylamino)-1-propanone, as part of the furan compound family, has been studied in various synthetic and characterization contexts. For instance, Nomura et al. (1986) explored the annulation of cyanophthalide with furan compounds, contributing to the synthesis of naphtho pyrano-γ-lactone (Nomura, Okazaki, Hori, & Yoshii, 1986). Furthermore, Abid et al. (2004) investigated the synthesis and characterization of furan-aromatic homologues, highlighting the versatility of furan compounds in polymer science (Abid, Gharbi, & Gandini, 2004).
Structural Analysis
- Research by Abdel-Jalil et al. (2015) on similar compounds, such as 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, provides insights into crystallographic and spectroscopic properties, which can be relevant for understanding the structural characteristics of this compound (Abdel-Jalil, Arafeh, Shongwe, Maichle‐Mössmer, Kociok‐Köhn, & Voelter, 2015).
Catalysis and Polymerization
- Dreier et al. (2001) and Erker et al. have conducted extensive research on the use of furan-based compounds, including this compound, in the field of organometallic chemistry and catalysis. Their work on the preparation and structural features of furyl-indenyl-zirconium complexes highlights the potential applications of these compounds in polymerization processes (Dreier, Fröhlich, & Erker, 2001).
特性
IUPAC Name |
1-(5-methylfuran-2-yl)-3-(naphthalen-2-ylamino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-6-9-18(21-13)17(20)10-11-19-16-8-7-14-4-2-3-5-15(14)12-16/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLUTYQETVWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)
![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)

![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)


![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)

![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)